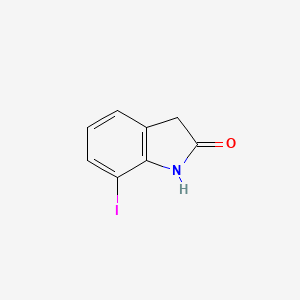

7-Iodooxindole

描述

Structure

3D Structure

属性

IUPAC Name |

7-iodo-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO/c9-6-3-1-2-5-4-7(11)10-8(5)6/h1-3H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJWMAKCVALVKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)I)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101299073 | |

| Record name | 1,3-Dihydro-7-iodo-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31676-49-0 | |

| Record name | 1,3-Dihydro-7-iodo-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31676-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-7-iodo-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for the Preparation of 7 Iodooxindole and Its Precursors

Direct Iodination Strategies for Oxindole (B195798) Scaffolds at the C-7 Position

Direct functionalization of a pre-formed oxindole ring is an atom-economical approach to 7-iodooxindole. However, achieving regioselectivity at the C-7 position is a significant challenge due to the electronic properties of the oxindole system. The benzene (B151609) ring is deactivated by the adjacent electron-withdrawing amide carbonyl group, making electrophilic substitution difficult. Furthermore, substitution can potentially occur at other positions, most commonly C-5.

Electrophilic Iodination Protocols

Electrophilic aromatic substitution is a fundamental method for introducing iodine onto an aromatic ring. This involves the use of a reagent that can deliver an electrophilic iodine species (I+). Common reagents for this purpose include molecular iodine (I₂) in the presence of an oxidizing agent, or N-iodosuccinimide (NIS). acsgcipr.orgmdpi.com

For the oxindole scaffold, direct electrophilic iodination without a directing group often leads to poor regioselectivity, with mixtures of isomers being a common outcome. The reaction is governed by both the electronic deactivation from the carbonyl group and the directing effects of the nitrogen lone pair. Reagents like NIS, often activated by a Brønsted or Lewis acid, can be employed, but controlling the position of iodination remains a primary obstacle. organic-chemistry.orgacs.org For instance, the use of NIS with a catalytic amount of trifluoroacetic acid is a mild and effective method for iodinating various electron-rich aromatic compounds, but its application to deactivated systems like oxindole requires careful optimization to achieve C-7 selectivity. acsgcipr.orgresearchgate.net

| Iodine Source | Activator/Oxidant | Typical Conditions |

|---|---|---|

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA), BF₃-H₂O | Mild conditions, short reaction times |

| Molecular Iodine (I₂) | Nitric acid, Hydrogen peroxide, Oxone® | Requires an oxidant to generate I+ |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Strong acids (e.g., H₂SO₄) | Used for less reactive substrates |

| Iodine Monochloride (ICl) | - | More reactive than I₂ |

Transition-Metal-Catalyzed C-H Functionalization Approaches for Iodination

To overcome the regioselectivity challenges of classical electrophilic substitution, transition-metal-catalyzed C-H functionalization has emerged as a powerful and precise tool. rsc.org This strategy typically employs a directing group (DG) attached to the nitrogen atom of the oxindole. The directing group coordinates to a transition metal catalyst (commonly palladium, rhodium, or iridium), bringing it into close proximity to the C-7 C-H bond and enabling selective activation and subsequent iodination. rsc.org

Various directing groups have been developed for the C-7 functionalization of the related indole (B1671886) core, and these principles are applicable to oxindoles. nih.govresearchgate.net Bulky or strongly coordinating groups can favor the formation of a six-membered metallacycle intermediate involving the C-7 position. chim.it For example, an N-pivaloyl or N-phosphinoyl group on the oxindole nitrogen can effectively direct palladium catalysts to the C-7 position for arylation, and this logic extends to iodination using an appropriate iodine source like N-iodosuccinimide (NIS) or molecular iodine. nih.govresearchgate.netacs.org

| Directing Group | Metal Catalyst | Key Feature |

|---|---|---|

| Pivaloyl (Piv) | Rhodium(III) | Bulky group favors C-7 over C-2 functionalization |

| Di-tert-butylphosphinoyl (P(O)tBu₂) | Palladium(II) | Strong coordination directs catalyst to C-7 |

| Pyrimidinyl | Palladium(II) | Chelation-assisted C-H activation |

| Acetyl (Ac) | Iridium(III) | Effective for carbenoid functionalization |

Regioselective Iodination Techniques

The key to achieving regioselective direct iodination at the C-7 position of oxindole lies in overcoming the inherent electronic preferences of the ring system. As outlined, the most robust and predictable method is the use of transition-metal catalysis guided by a chelating directing group on the nitrogen atom. nih.gov

This approach transforms the problem of regioselectivity from one governed by electronics to one controlled by geometry. The formation of a stable, sterically favored metallacyclic intermediate involving the catalyst and the C-7 position is the driving force for the high selectivity. The choice of the directing group is crucial; its size and coordinating ability determine the efficiency and selectivity of the C-H activation step. researchgate.net In contrast, electrophilic substitution methods are inherently less selective for the C-7 position on an unsubstituted oxindole ring and are not the preferred strategy for the unambiguous synthesis of this compound.

Synthesis of this compound via Cyclization of Pre-Functionalized Aromatic Intermediates

An alternative and highly effective strategy for preparing this compound involves constructing the oxindole ring from an acyclic precursor that already contains an iodine atom at the desired position. This approach offers excellent control over regiochemistry, as the position of the iodine is fixed from the start of the cyclization sequence.

Indole Ring-Forming Reactions from Iodinated Anilines

This methodology begins with a suitably substituted aniline, specifically a derivative of 2-iodoaniline. The oxindole ring is then formed through a cyclization reaction. A common route involves the N-acylation of 2-iodoaniline with an α-haloacetyl halide (e.g., chloroacetyl chloride) to form an N-(2-iodophenyl)-α-chloroacetamide. This intermediate can then undergo intramolecular cyclization.

Modern methods for this cyclization often utilize palladium catalysis. For example, an intramolecular α-arylation of the enolate of N-(2-iodophenyl)-α-chloroacetamide, a reaction pioneered by Buchwald and Hartwig, provides a high-yielding route to the oxindole core. organic-chemistry.org This palladium-catalyzed process is highly efficient for forming the five-membered lactam ring.

| Step | Reaction | Typical Reagents |

|---|---|---|

| 1 | N-Acylation | 2-Iodoaniline, Chloroacetyl chloride, Base (e.g., Pyridine) |

| 2 | Intramolecular α-Arylation | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) |

Intramolecular Carbocyclization and Heteroannulation Strategies

Intramolecular cyclization reactions, particularly the Heck reaction, are powerful methods for constructing heterocyclic rings. wikipedia.org To synthesize this compound using this approach, a precursor such as N-acryloyl-2-iodoaniline is required. This substrate contains both the aryl iodide and the alkene functionalities necessary for an intramolecular Heck cyclization.

Upon treatment with a palladium(0) catalyst, oxidative addition into the carbon-iodine bond occurs, followed by intramolecular migratory insertion of the tethered alkene. A subsequent β-hydride elimination step regenerates the catalyst and yields the oxindole product. This method is advantageous as it forms the core structure in a single, often high-yielding, step from a readily accessible precursor. organic-chemistry.orgencyclopedia.pub Radical cyclizations, initiated by radical initiators or photoredox catalysis, also present a potential, though less common, pathway for this transformation.

| Precursor Structure | Cyclization Method | Key Reagents |

|---|---|---|

| N-Acryloyl-2-iodoaniline | Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) |

| N-(2-Iodophenyl)-α-chloroacetamide | Pd-catalyzed α-Arylation | Pd₂(dba)₃, Ligand, Base |

| 2-Alkynyl-N-tosyl-6-iodoaniline | Larock Indole Annulation | Pd(PPh₃)₄, Base |

Innovations in Multi-Component and Tandem Reaction Sequences for this compound Synthesis

Multi-component reactions (MCRs) and tandem (or domino) reaction sequences represent powerful strategies in modern organic synthesis. They offer significant advantages, including high atom economy, reduced reaction times, lower costs, and the ability to generate complex molecular structures in a single pot. acs.orgresearchgate.net These methodologies are particularly well-suited for creating libraries of structurally diverse compounds for drug discovery. While specific MCRs dedicated exclusively to this compound are not extensively reported, the principles have been widely applied to the synthesis of the core oxindole scaffold, particularly spirooxindoles. acs.orgnih.govrsc.org

Multi-Component Reactions for Substituted Oxindole Scaffolds

The synthesis of highly functionalized spirooxindoles often employs MCRs, demonstrating the potential for these methods to be adapted for this compound derivatives. A plausible strategy involves using a 7-iodo-substituted precursor, such as 7-iodoisatin, in an established MCR protocol.

For instance, an efficient, one-pot, four-component synthesis of spiro-dihydropyridine oxindoles has been developed using isatins, malononitrile, allenoates, and various amines. acs.org This metal-free reaction proceeds through a cascade spiro-cyclization of adducts formed in situ and shows broad flexibility for different substituents on the isatin ring, affording the desired products in good to excellent yields. acs.org The applicability of this reaction to a range of substituted isatins suggests its potential utility for 7-iodoisatin as a starting material to generate the corresponding 7-iodospirooxindole derivatives.

Below is a table summarizing the scope of this four-component reaction for the synthesis of various spiro-dihydropyridine oxindoles, illustrating the versatility of the methodology.

| Isatin Derivative (Component 1) | Amine (Component 2) | Allenoate (Component 3) | Malononitrile (Component 4) | Product | Yield (%) |

|---|---|---|---|---|---|

| N-methylisatin | Aniline | Ethyl allenoate | Malononitrile | Spiro[dihydropyridine-oxindole] derivative | 96 |

| N-ethylisatin | Aniline | Ethyl allenoate | Malononitrile | Spiro[dihydropyridine-oxindole] derivative | 92 |

| N-propylisatin | Aniline | Ethyl allenoate | Malononitrile | Spiro[dihydropyridine-oxindole] derivative | 95 |

| N-benzylisatin | Aniline | Ethyl allenoate | Malononitrile | Spiro[dihydropyridine-oxindole] derivative | 89 |

| 5-Bromoisatin | Aniline | Ethyl allenoate | Malononitrile | Spiro[dihydropyridine-oxindole] derivative | 88 |

| 5-Chloroisatin | Aniline | Ethyl allenoate | Malononitrile | Spiro[dihydropyridine-oxindole] derivative | 91 |

| 5-Fluoroisatin | Aniline | Ethyl allenoate | Malononitrile | Spiro[dihydropyridine-oxindole] derivative | 85 |

Tandem and Domino Reactions in Indole Synthesis

Tandem, or domino, reactions involve a sequence of intramolecular transformations where the subsequent reaction occurs as a direct consequence of the functionality formed in the previous step, all under the same reaction conditions. This approach is highly efficient for building complex polycyclic systems.

While a direct tandem synthesis for this compound is not commonly cited, related domino reactions have been employed to construct 7-substituted indole cores. For example, a series of 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones were synthesized in moderate to good yields through domino reactions of arylglyoxals with enamines under catalyst-free conditions. rsc.org This protocol establishes a method for functionalization at the 7-position of a dihydro-indole skeleton, which is structurally related to the oxindole core. rsc.org

Furthermore, the incorporation of iodine into complex heterocyclic scaffolds via tandem reactions is a known and effective strategy. Iodine has been used to control tandem reaction pathways, leading to the synthesis of α-carboline derivatives through iodo-cyclization and subsequent cycloelimination steps. researchgate.net Such methodologies highlight the feasibility of integrating an iodination step within a complex, one-pot cyclization sequence to generate iodo-substituted heterocyclic products.

Chemical Reactivity and Mechanistic Elucidation of 7 Iodooxindole Transformations

Reactivity of the Oxindole (B195798) Heterocycle

The oxindole heterocycle itself is susceptible to various functionalization reactions, primarily at the nitrogen atom (N-1) and the carbon at the 3-position (C-3).

N-1 Alkylation and Acylation Reactions

The nitrogen atom of the oxindole ring is nucleophilic and can readily undergo alkylation and acylation reactions. These transformations typically involve deprotonation of the N-H bond using a suitable base, followed by reaction with an electrophile such as an alkyl halide or acyl halide. For instance, N-alkylation of oxindoles is a common strategy to introduce substituents that can modulate solubility or biological activity. Acylation introduces an acyl group, which can alter the electronic properties of the heterocycle or serve as a protecting group. While specific examples detailing N-alkylation or acylation of 7-iodooxindole are not extensively detailed in the provided search results, the general reactivity of the oxindole N-H is well-established and applicable.

C-3 Functionalization and Condensation Reactions (e.g., Knoevenagel-type)

The methylene (B1212753) group at the C-3 position of the oxindole ring is activated by the adjacent carbonyl group, making it amenable to nucleophilic attack and condensation reactions. Knoevenagel-type condensations, involving the reaction of the enolate derived from the oxindole with aldehydes or ketones, are particularly significant. Research has demonstrated that this compound can participate in crossed-aldol condensations with aldehydes. For example, a crossed-aldol condensation of this compound with a Garner aldehyde derivative was reported, leading to a β-aldol product which, after elimination of a mesylate, yielded an α,β-unsaturated lactam mixture. nih.gov These reactions are crucial for building more complex carbon skeletons, often leading to exocyclic double bonds at the C-3 position.

Ring-Opening and Rearrangement Pathways

While the oxindole ring is generally stable, under certain harsh conditions, it can undergo ring-opening or rearrangement. Literature on specific ring-opening or rearrangement pathways for This compound is limited in the provided snippets. However, general oxindole chemistry suggests that strong acidic or basic conditions, or high temperatures, might induce such transformations. Decomposition products under thermal stress can include carbon oxides, nitrogen oxides, and hydrogen iodide, as indicated by safety data sheets. mubychem.com

Radical Reactions and Single-Electron Transfer Processes of this compound

The carbon-iodine bond in this compound is a potential site for radical chemistry. While direct evidence of radical reactions specifically involving this compound is not extensively detailed in the provided snippets, the presence of the iodine atom suggests its potential utility in radical-mediated transformations. Iodine-containing organic compounds are often involved in single-electron transfer (SET) processes, particularly in photoredox catalysis, where the C-I bond can be cleaved homolytically to generate aryl radicals. researchgate.net These aryl radicals can then participate in various reactions, such as cyclizations or additions. The review on iodine-mediated carbocyclization reactions highlights the development of efficient iodocarbocyclization of alkenes for the synthesis of iodooxindoles, indicating that iodine plays a key role in these processes, often proceeding via ionic or radical mechanisms depending on the specific reaction conditions. researchgate.net

Chemoselective and Regioselective Considerations in this compound Reactions

When functionalizing this compound, chemoselectivity and regioselectivity are critical considerations. The molecule possesses multiple reactive sites: the N-H, the C-3 methylene, and the C-7 iodine atom.

The ability to selectively functionalize these different sites allows this compound to be a versatile synthon for constructing diverse molecular architectures.

Design, Synthesis, and Structural Diversity of 7 Iodooxindole Derivatives and Analogues

Elaboration of the C-7 Position through Post-Iodination Functionalization

The iodine atom situated at the C-7 position of the oxindole (B195798) ring is a key functional handle, enabling a variety of post-iodination modifications. Aryl iodides are well-established substrates for numerous transition-metal-catalyzed cross-coupling reactions, making the C-7 position an ideal site for introducing complex chemical moieties.

The C-7 iodine atom in 7-iodooxindole can be readily transformed through various cross-coupling methodologies, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the regioselective introduction of aryl, alkynyl, alkenyl, and amino groups, respectively, thereby expanding the structural complexity and diversity of this compound derivatives. While specific examples detailing the direct functionalization of the C-7 iodine of this compound via these methods are not extensively detailed in the provided literature snippets, the general reactivity of aryl iodides in these transformations is well-documented and applicable. For instance, the synthesis of complex molecules like TMC-95A/B utilized this compound as a key intermediate, where the iodine atom's presence was critical for its incorporation into larger structures, suggesting its potential as a coupling partner in advanced synthetic strategies pnas.orgnih.govcapes.gov.br. Furthermore, research has shown that functionalization at the C-7 position of oxindoles can be achieved, though some methods involve direct C-H activation rather than post-iodination functionalization rsc.orgnih.gov.

Table 1: Potential Post-Iodination Functionalization Strategies at C-7

| Reaction Type | Typical Coupling Partner | Resulting Moiety at C-7 | General Application |

| Suzuki-Miyaura Coupling | Boronic Acids/Esters | Aryl, Heteroaryl | Biaryl linkages, complex aromatic systems |

| Sonogashira Coupling | Terminal Alkynes | Alkynyl | Introduction of unsaturated carbon chains |

| Heck Reaction | Alkenes | Alkenyl | Formation of C-C double bonds, extended conjugation |

| Buchwald-Hartwig Amination | Amines | Amino | Introduction of nitrogen-containing substituents |

| Stille Coupling | Organostannanes | Alkyl, Vinyl, Aryl | Diverse C-C bond formation |

The development of spirooxindole architectures, characterized by a quaternary carbon atom shared by two rings, is a significant area in synthetic chemistry. While direct examples of spirooxindole synthesis specifically leveraging the C-7 iodine of this compound as a key component for forming the spiro junction are not explicitly detailed in the provided literature, the C-7 iodine atom presents a latent opportunity for such transformations. Strategies could involve intramolecular cyclizations where the C-7 iodine participates in a coupling reaction to form a new ring system, or it could serve as a handle to introduce a precursor that subsequently undergoes cyclization to form the spirocyclic system. Research into oxindole spirocyclization methodologies is extensive, and the incorporation of a pre-functionalized moiety like this compound could open new avenues for accessing novel spirocyclic oxindole frameworks.

Modifications of the Oxindole Heterocyclic Core

Beyond functionalization at the C-7 position, the oxindole core itself offers multiple sites for structural modification, including the nitrogen atom (N-1) and the C-3 position. These modifications are crucial for tuning the physicochemical and biological properties of this compound derivatives.

The nitrogen atom at the 1-position of the oxindole ring is amenable to various substitution reactions, including alkylation, acylation, and arylation. N-substitution can significantly influence the electronic properties, solubility, and biological activity of the resulting compounds. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base, while N-acylation can be performed using acid chlorides or anhydrides. N-aryl derivatives can also be synthesized, often through palladium-catalyzed coupling reactions. These modifications can be applied to this compound, yielding a diverse array of N-substituted analogues where the C-7 iodine remains intact for further transformations or as a key structural feature.

Table 2: Types of N-Substitutions on this compound Derivatives

| N-Substituent Type | Typical Reagents/Conditions | Effect on Properties (General) |

| Alkyl | Alkyl halides (e.g., MeI, EtBr), base (e.g., NaH, K₂CO₃) | Modulates lipophilicity, steric bulk, electronic properties |

| Acyl | Acid chlorides, anhydrides | Introduces carbonyl group, alters electronic distribution |

| Aryl | Aryl halides, catalysts (e.g., Pd), base | Extends π-system, influences electronic and steric profiles |

| Sulfonyl | Sulfonyl chlorides | Introduces electron-withdrawing sulfonyl group |

The methylene (B1212753) group at the C-3 position of the oxindole ring is highly reactive and serves as a common site for derivatization, often leading to the generation of a stereogenic center. Condensation reactions with aldehydes, such as the Knoevenagel condensation, followed by reduction, are widely employed to introduce arylmethyl substituents at C-3 jst.go.jpnih.gov. For example, the synthesis of complex natural products like TMC-95A/B involved the condensation of this compound with aldehydes such as Garner aldehyde or serine-derived aldehydes, yielding C-3 substituted oxindolenes pnas.orgnih.govcapes.gov.br. These reactions can be designed to produce chiral products, either through the use of chiral starting materials or by employing asymmetric catalytic methods. The ability to introduce diverse substituents at C-3, including chiral ones, is critical for exploring structure-activity relationships and developing compounds with specific biological activities.

Table 3: C-3 Substituted this compound Analogues

| C-3 Substituent Introduced | Reaction Type / Precursor | Notes on Chirality | Reference(s) |

| Arylmethylidene | Knoevenagel condensation with aromatic aldehydes | E/Z isomers formed, can be reduced to saturated C-3 substituted products. | jst.go.jpnih.gov |

| Arylmethyl | Knoevenagel condensation followed by reduction | Creates a chiral center at C-3; typically synthesized as a racemic mixture. | jst.go.jp |

| Serine-derived moiety | Condensation with serine-derived aldehyde | Forms oxindolenes, creating a chiral center at C-3. | pnas.orgnih.govcapes.gov.br |

| Garner aldehyde derivative | Condensation with Garner aldehyde | Forms oxindolenes, creating a chiral center at C-3. | pnas.orgnih.govcapes.gov.br |

| Various functional groups | Electrochemical C-H functionalization at C-3 | Enables formation of 3,3-disubstituted oxindoles, potentially with stereocontrol. | acs.org |

The construction of fused or expanded ring systems incorporating the oxindole core represents a strategy for generating polycyclic compounds with enhanced structural complexity. While specific literature detailing ring fusions or expansions directly involving the C-7 iodine of this compound is limited in the provided snippets, the general methodologies for building such systems onto the oxindole framework are relevant. Cross-dehydrogenative-coupling (CDC) reactions, for instance, offer pathways for forming new C-C bonds, which can be utilized in cyclization reactions to create fused or bridged systems chim.it. The presence of the iodine at C-7 could potentially be exploited in intramolecular cyclization reactions, such as palladium-catalyzed C-I bond activation followed by coupling with another part of the molecule to form a new ring fused to the oxindole core. The incorporation of this compound as a building block in the synthesis of macrocyclic natural products like TMC-95A/B also highlights its utility in constructing complex molecular architectures, albeit not through direct ring fusion onto the oxindole itself pnas.orgnih.govcapes.gov.br.

Compound List:

this compound

7-Iodoisatin

Garner aldehyde

L-serine-derived OBO-ester aldehyde

3-Arylmethyl-2-oxindole derivatives

3-[4-(dimethylamino)benzyl]-2-oxindole derivatives

N-substituted this compound derivatives

C-3 substituted this compound analogues

Oxindolenes

TMC-95A

TMC-95B

Ziprasidone

Combinatorial and Library Synthesis Approaches for this compound Derivatives

The efficient generation of diverse chemical libraries is a cornerstone of modern drug discovery and chemical biology, enabling the rapid exploration of chemical space to identify novel bioactive molecules cam.ac.ukscispace.commcmaster.caslideshare.net. Combinatorial chemistry and parallel synthesis methodologies offer powerful strategies for synthesizing large numbers of structurally related compounds from a common set of building blocks and reactions srmist.edu.insciforum.netnih.gov. For the oxindole scaffold, which is prevalent in numerous natural products and pharmaceuticals exhibiting a wide range of biological activities mcmaster.carsc.org, these approaches are particularly valuable.

While direct examples of extensive combinatorial libraries specifically built from this compound as the central diversification hub are not widely documented, the principles of combinatorial synthesis, diversity-oriented synthesis (DOS), and parallel synthesis are directly applicable to its derivatives. The presence of an iodine atom, particularly at the C7 position of the oxindole core, serves as a versatile synthetic handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions.

Principles of Combinatorial and Library Synthesis

Combinatorial synthesis typically involves the systematic variation of building blocks and reaction conditions to produce a large number of compounds in a single synthetic campaign srmist.edu.insciforum.net. Key methodologies include:

Solid-Phase Synthesis: Compounds are synthesized while attached to a solid support (e.g., resin beads), allowing for easy separation of products from reagents and by-products through washing. Techniques like the "mix-and-split" strategy allow for the exponential generation of libraries srmist.edu.insciforum.netnih.gov.

Solution-Phase Parallel Synthesis: Compounds are synthesized simultaneously in separate vessels, often in multi-well plates. This approach facilitates easier characterization of intermediates and final products compared to solid-phase methods, and is suitable for smaller libraries or for optimizing reactions srmist.edu.innih.govnih.govrsc.org.

Diversity-Oriented Synthesis (DOS): This strategy aims to generate structurally diverse and complex molecules, often with multiple stereocenters and varied molecular frameworks, rather than focusing on a single target or a series of closely related analogues cam.ac.ukscispace.commdpi.comrsc.org. DOS pathways are typically divergent, branching from common intermediates to create distinct scaffolds.

Leveraging the this compound Moiety for Library Generation

The iodine atom at the C7 position of this compound makes it an attractive intermediate for library synthesis, primarily through its participation in various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents, significantly expanding the structural diversity of the resulting oxindole derivatives.

Potential Diversification Strategies at the 7-Position:

The C-I bond is highly amenable to functionalization via:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds (boronic acids or esters) to form new carbon-carbon bonds, introducing aryl, heteroaryl, or alkenyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents.

Heck Reaction: Coupling with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines.

Carbonylation Reactions: Introduction of carbonyl groups, leading to esters, amides, or carboxylic acids.

These reactions, when applied in a parallel synthesis format, can rapidly generate libraries where the diversity is primarily introduced at the C7 position. For instance, by reacting this compound with a panel of different boronic acids in parallel, a library of 7-aryl/heteroaryl oxindoles can be synthesized.

Illustrative Data Table: Potential Diversification Reactions for this compound

The following table illustrates the types of building blocks and reactions that could be employed to create a library of 7-substituted oxindole derivatives starting from this compound. While specific yields and conditions would depend on the chosen coupling partners and catalysts, these represent standard transformations used in library synthesis.

| Reaction Type | Coupling Partner Class | General Structure of Introduced Group (R) | Example Building Blocks | Potential for Library Generation |

| Suzuki-Miyaura | Boronic Acids/Esters | Aryl, Heteroaryl, Alkenyl | Phenylboronic acid, Pyridylboronic acid, Vinylboronic acid | High (many commercially available) |

| Sonogashira | Terminal Alkynes | Alkynyl | Phenylacetylene, Propargyl alcohol | Moderate to High |

| Heck Reaction | Alkenes | Alkenyl | Styrene, Acrylonitrile | Moderate |

| Buchwald-Hartwig | Amines (Primary/Secondary) | Amino | Aniline, Morpholine, Piperidine | High |

| Carbonylative Amidation | Amines + CO (e.g., Pd-cat) | Amido | Aniline, Benzylamine | Moderate |

Research Findings and Applications:

While direct library synthesis from this compound is not extensively detailed, related research on iodo-intermediates in heterocyclic chemistry supports this approach. For example, the synthesis of multi-substituted cyclic imidates and benzo[b]thiophenes has been achieved through palladium-catalyzed cross-coupling of iodo-intermediates, followed by diversification nih.govnih.gov. Similarly, the use of 4-iodooxindole in Knoevenagel condensations highlights the reactivity of iodo-substituted oxindoles in forming new carbon-carbon bonds sci-hub.se. The development of efficient iodine-promoted reactions for iodooxindole synthesis further underpins their utility as versatile building blocks acs.orgdntb.gov.ua.

By integrating these established cross-coupling methodologies with parallel synthesis techniques, researchers can efficiently construct libraries of 7-substituted oxindoles. These libraries can then be screened for various biological activities, accelerating the identification of lead compounds for drug development or as tools for chemical biology. The ability to systematically vary substituents at the C7 position allows for fine-tuning of physicochemical properties and exploration of structure-activity relationships (SAR) within the oxindole class.

Compound List:

this compound

Oxindole

7-substituted oxindoles

7-aryl/heteroaryl oxindoles

7-alkynyl oxindoles

7-amino oxindoles

7-amido oxindoles

3-iodooxindole

4-iodooxindole

3-iodomethylene-containing cyclic imidates

3-iodobenzo[b]thiophenes

7-hydroxy-6,7-dihydro-indol-4(5H)-ones

3,7′-biindol-4′(5′H)-ones

Applications of 7 Iodooxindole in Advanced Synthetic Organic Chemistry and Chemical Biology

7-Iodooxindole as a Versatile Synthetic Building Block

The presence of the iodine atom at the 7-position of the oxindole (B195798) ring makes this compound a highly reactive substrate for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This reactivity allows for the introduction of diverse functional groups and the construction of complex molecular frameworks.

Precursor in the Total Synthesis of Complex Natural Products and Bioactive Alkaloids

The oxindole scaffold is a prevalent structural motif found in numerous biologically active natural products, particularly alkaloids. This compound has been employed as a key starting material or intermediate in the total synthesis of several complex natural products and alkaloids, leveraging its functional handle for strategic bond formations.

For example, the synthesis of certain spirooxindole alkaloids, which often possess significant anticancer activity, can utilize derivatives of oxindoles. While direct citations for this compound in the total synthesis of specific alkaloids like strychnofoline (B1199192) are not immediately apparent in the provided search results, the general importance of the oxindole core in alkaloid synthesis is well-established. Research into the total synthesis of compounds like strychnofoline highlights the challenges and strategies involved in constructing the spirooxindole architecture, often involving complex cyclization and stereoselective steps researchgate.net. Similarly, indole (B1671886) alkaloids, which share the indole moiety, are a significant class of natural products with diverse bioactivities, and their synthesis frequently involves strategies that could potentially incorporate halogenated indole precursors nih.gov. The development of synthetic methodologies for indole and indoline (B122111) skeletons, crucial for these alkaloids, often relies on efficient heterocycle formation and functionalization techniques nih.gov.

Scaffold for the Construction of Diverse Heterocyclic Compound Libraries

The reactivity of the C-I bond in this compound makes it an ideal scaffold for combinatorial chemistry and the generation of diverse heterocyclic compound libraries. Through parallel synthesis employing various cross-coupling partners, researchers can rapidly assemble libraries of novel oxindole derivatives. These libraries are invaluable for high-throughput screening in drug discovery and for exploring structure-activity relationships (SAR) nih.govenamine.net. The ability to introduce a wide array of substituents at the 7-position allows for fine-tuning of physicochemical properties and biological activities.

Role in Preclinical Drug Discovery and Chemical Biology (focused on molecular mechanism and target validation)

In preclinical drug discovery and chemical biology, this compound and its derivatives are instrumental in identifying and validating molecular targets, probing biological pathways, and developing novel therapeutic agents.

Design and Synthesis of Ligands for Defined Molecular Targets (in vitro studies)

This compound can serve as a core structure for designing small molecules that act as ligands for specific molecular targets, such as enzymes or receptors. The iodine atom can be replaced or further functionalized to optimize binding affinity and selectivity. For instance, iodinated compounds are sometimes used as precursors for radiolabeling, which can be useful in imaging studies or for developing radiotracers. Research into sunitinib, a tyrosine kinase inhibitor, involved the synthesis of a 5-iodo-sunitinib derivative, which was then radiolabeled with iodine-125 (B85253) for potential use as a radiotracer to image angiogenesis by targeting vascular endothelial growth factor receptor (VEGFR) researchgate.net. This demonstrates how iodinated oxindoles can be incorporated into drug design strategies targeting specific kinases.

Probing Structure-Activity Relationships (SAR) in Cellular and Biochemical Assays (non-clinical models)

By systematically modifying the this compound scaffold and evaluating the resulting compounds in cellular or biochemical assays, researchers can establish structure-activity relationships (SAR). These studies help identify key structural features responsible for biological activity and guide the optimization of lead compounds. For example, SAR studies are crucial in developing inhibitors for targets like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) ijcce.ac.ir. While this compound itself may not be directly studied in these SARs, its utility as a modifiable scaffold allows for the exploration of chemical space around the oxindole core to identify potent and selective agents. The neutral red cytotoxicity assay, for instance, has been used to establish SAR models correlating lipophilicity with cytotoxic potency nih.gov.

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools in chemical biology for understanding protein function and biological pathways promega.comfebs.orgmdpi.com. This compound can be a starting point for developing such probes. By incorporating specific functional groups or labels, derivatives of this compound can be designed to selectively interact with biological targets, allowing researchers to study target engagement, cellular localization, and downstream effects. The development of high-quality chemical probes requires high affinity, cellular potency, and excellent selectivity over related targets promega.comfebs.org. While specific probes derived directly from this compound are not detailed in the provided search results, the general principle of using functionalized heterocyclic scaffolds for probe development is well-established in chemical biology research.

Potential Contributions to Materials Science and Organic Electronics

The field of materials science and organic electronics is continuously evolving, driven by the development of novel organic semiconductors and functional materials that enable advanced applications. These applications span areas such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs), which benefit from the unique properties of organic molecules, including flexibility, low cost, and tunable electronic characteristics d-nb.infobrilliantmatters.cominternationaljournalssrg.org. Covalent Organic Frameworks (COFs), a class of porous crystalline polymers formed from organic building blocks linked by strong covalent bonds, have emerged as particularly promising materials for various applications, including gas storage, separation, catalysis, and energy storage, due to their high surface area, tunable pores, and adjustable functionality wikipedia.orgsapub.orgnih.govmdpi.com.

Within this context, this compound has been identified as a potential organic monomer for COF electronic materials bldpharm.com. This classification suggests that this compound could serve as a fundamental building block in the synthesis of advanced porous materials designed for electronic applications. The inherent structure of oxindole derivatives, combined with the presence of an iodine substituent, could offer specific properties beneficial for constructing COFs with tailored electronic or optoelectronic characteristics. Oxindole scaffolds themselves are recognized for their versatility in organic synthesis and have been explored for applications in catalysis and sensors researchgate.net.

However, a review of the provided search results indicates that while this compound is recognized as a potential building block for COFs relevant to electronic materials, specific research findings detailing its direct application in the synthesis of functional COFs for electronic devices, or its direct use in other organic electronic components, are not extensively documented. Consequently, detailed research findings and data tables illustrating its performance or specific contributions in these advanced material applications could not be generated from the available information. Its role appears to be primarily that of a precursor or a structural unit for the development of more complex functional materials.

Theoretical and Computational Chemistry Investigations of 7 Iodooxindole

Electronic Structure and Reactivity Predictions

Computational quantum chemistry provides powerful tools to predict the electronic properties and reactivity of molecules like 7-iodooxindole. These methods are crucial for understanding how the iodine substituent influences the oxindole (B195798) core.

Computational studies on similar halogenated oxindoles have shown that the halogen substituent can influence the planarity of the bicyclic system and affect the bond lengths within the benzene (B151609) and pyrrolidone rings. dntb.gov.uamdpi.comproquest.comumn.edunih.gov DFT calculations provide a quantitative measure of these structural parameters.

Illustrative Data Table 1: Calculated Ground State Properties of this compound (Hypothetical) This table is illustrative and based on expected trends for halogenated oxindoles.

| Property | Calculated Value |

|---|---|

| Total Energy | [Value] hartree |

| Dipole Moment | [Value] Debye |

| C7-I Bond Length | ~2.10 Å |

| C=O Bond Length | ~1.23 Å |

The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) are critical for predicting the reactivity of this compound. The MEP map visually represents the electrostatic potential on the electron density surface, indicating regions prone to electrophilic and nucleophilic attack. rsc.orgnih.gov For this compound, the MEP would likely show a region of negative potential (red/yellow) around the carbonyl oxygen, making it a site for electrophilic attack. The area around the iodine atom might exhibit a region of positive potential (a "sigma-hole"), which is characteristic of heavier halogens and can lead to halogen bonding interactions. dntb.gov.uamdpi.comproquest.comumn.edunih.gov

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy, shape, and location of these orbitals in this compound dictate its chemical behavior. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). In substituted indoles, the HOMO is often delocalized over the bicyclic ring system, while the LUMO may have significant contributions from the carbonyl group and the aromatic ring. researchgate.netchemrxiv.org The iodine substituent, being electron-withdrawing through induction but electron-donating through resonance, would modulate the energies and distributions of these orbitals.

Illustrative Data Table 2: Frontier Molecular Orbital Energies of this compound (Hypothetical) This table is illustrative and based on expected trends for halogenated oxindoles.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms involving this compound.

By employing computational methods, it is possible to locate and characterize the transition states of reactions involving this compound. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Frequency calculations are performed to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state defines the activation energy barrier. A lower energy barrier corresponds to a faster reaction. For instance, in a palladium-catalyzed cross-coupling reaction where this compound is a substrate, computational modeling can be used to compare different potential catalytic cycles and identify the most favorable pathway by calculating the energy barriers for each elementary step (e.g., oxidative addition, transmetalation, reductive elimination).

Ab initio molecular dynamics (AIMD) simulations can provide a dynamic picture of the behavior of reactive intermediates that may be formed during reactions of this compound. Unlike static calculations that focus on energy minima and transition states, AIMD simulates the motion of atoms over time, governed by forces calculated from electronic structure theory. This approach is particularly useful for studying short-lived, high-energy intermediates and for understanding the role of solvent molecules in the reaction mechanism. For example, an AIMD simulation could be used to study the stability and subsequent reaction pathways of an organometallic intermediate formed from this compound in a complex reaction environment.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are fundamental to its physical properties and its behavior in condensed phases.

A conformational analysis of this compound would primarily focus on the orientation of the N-H bond and any potential puckering of the five-membered ring, although the core oxindole structure is largely planar. More significant are the intermolecular interactions that this compound can participate in. Computational studies on halogenated oxindoles have highlighted the importance of various non-covalent interactions, such as hydrogen bonding (N-H···O=C) and halogen bonding (C-I···O or C-I···π). dntb.gov.uamdpi.comproquest.comumn.edunih.gov

DFT calculations can be used to model dimers or larger clusters of this compound molecules to quantify the strength of these interactions. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can further characterize the nature of these intermolecular bonds. dntb.gov.uamdpi.comproquest.comumn.edunih.gov Understanding these interactions is crucial for predicting crystal packing and other solid-state properties.

Illustrative Data Table 3: Calculated Intermolecular Interaction Energies (Hypothetical) This table is illustrative and based on expected trends for halogenated oxindoles.

| Interaction Type | Dimer Configuration | Interaction Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | N-H···O=C | -6.0 |

| Halogen Bonding | C-I···O=C | -2.5 |

In Silico Ligand-Target Docking and Molecular Dynamics Simulations (for biological relevance, non-clinical)

Detailed theoretical and computational investigations focusing specifically on the in silico ligand-target docking and molecular dynamics simulations of this compound are not extensively available in publicly accessible scientific literature. While the broader class of oxindole and indole (B1671886) derivatives has been the subject of numerous computational studies to explore their potential interactions with various biological targets, specific and detailed research findings concerning the 7-iodo substituted variant are scarce.

Computational chemistry serves as a powerful tool in drug discovery and molecular biology, providing insights into the binding modes and affinities of small molecules with proteins. walisongo.ac.id Techniques such as molecular docking predict the preferred orientation of a ligand when bound to a receptor, while molecular dynamics simulations provide a view of the dynamic stability and conformational changes of the ligand-protein complex over time. nih.gov

Studies on various oxindole derivatives have highlighted their potential to interact with a range of protein targets, including but not limited to protein kinases, the main protease of viruses, and enzymes such as indoleamine 2,3-dioxygenase. walisongo.ac.idnih.govnih.gov These investigations typically involve identifying key amino acid residues within the protein's binding site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the oxindole scaffold. For instance, research on a series of spiro oxindole derivatives identified crucial binding affinities and conformational stability within the binding cavity of target proteins, suggesting these molecules could serve as lead structures for further development. nih.gov

In a broader context, computational studies on 7-substituted indole derivatives, such as 7-azaindole (B17877) derivatives, have demonstrated specific interactions with protein targets like the DDX3 helicase. nih.gov Such studies provide valuable, albeit indirect, insights into how substitutions at the 7-position of an indole or oxindole ring might influence binding characteristics. However, without specific studies on this compound, any discussion of its binding behavior, including potential binding energies and key interacting residues with any specific protein target, would be speculative. The generation of detailed data tables, as requested, is therefore not possible based on the currently available scientific literature.

Emerging Research Directions and Sustainable Aspects in 7 Iodooxindole Chemistry

Development of Green and Sustainable Synthetic Methodologies

The principles of green chemistry are fundamentally reshaping the synthesis of pharmacologically relevant molecules like 7-iodooxindole. The focus is on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency.

Solvent-Free and Aqueous-Phase Reactions

Traditional organic syntheses often rely on volatile and toxic organic solvents. A significant stride towards sustainability involves the development of solvent-free and aqueous-phase reactions. For the synthesis of oxindole (B195798) derivatives, including halogenated variants, multicomponent strategies in aqueous media are being explored. These methods often utilize eco-friendly catalysts and offer advantages such as high yields, cost-effectiveness, and atom economy. rsc.orgnih.gov For instance, a one-pot, acid-, base-, and metal-free multicomponent strategy has been developed for the synthesis of spiro thiochromene–oxindole derivatives in water, showcasing the potential for greener synthesis of complex oxindole-based scaffolds. rsc.orgnih.gov While direct examples for this compound are still emerging, these approaches highlight a clear and promising direction for its sustainable synthesis.

Mechanochemical Synthesis Approaches

Mechanochemistry, where mechanical force is used to induce chemical reactions, is a rapidly growing field in green synthesis. beilstein-journals.org By minimizing or eliminating the need for bulk solvents, mechanochemical methods can lead to shorter reaction times, higher yields, and reduced waste generation. researchgate.net This technique has been successfully applied to the synthesis of various organic compounds, including organohalogen compounds. colab.ws The direct and selective mechanochemical halogenation of C–H bonds has been demonstrated for various aromatic compounds using N-halosuccinimides. beilstein-journals.org Although specific mechanochemical syntheses of this compound are not yet widely reported, the general success of mechanochemistry in organic synthesis suggests its high potential for the clean and efficient production of this important building block. researchgate.net A study on the synthesis of pharmacologically important oxindoles even explored mechanochemical methods using a high-speed ball mill to create a more environmentally benign and sustainable model reaction. rsc.org

Biocatalytic and Organocatalytic Transformations

Biocatalysis and organocatalysis are at the forefront of sustainable chemistry, offering mild reaction conditions and high selectivity. researchgate.net

Biocatalysis: The use of enzymes or whole-cell systems for chemical transformations is gaining traction in the synthesis of oxindoles. Biocatalytic approaches offer unparalleled selectivity and operate under environmentally compatible conditions. researchgate.net While the direct biocatalytic synthesis of this compound is an area ripe for exploration, research on the biocatalytic oxidation of indoles to oxindoles provides a foundational proof of concept. researchgate.net Furthermore, electroenzymatic approaches for oxindole synthesis are also being investigated, combining the advantages of electrochemistry and biocatalysis. researchgate.net

Organocatalysis: This sub-discipline utilizes small organic molecules to catalyze chemical reactions. It has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including substituted oxindoles. rsc.org Organocatalytic methods have been developed for the synthesis of enantiomerically enriched 3,3-disubstituted 3-chlorooxindoles, demonstrating the potential for creating stereochemically complex halogenated oxindoles. nih.gov The application of organocatalysis to the synthesis and functionalization of this compound could provide access to novel chiral derivatives with significant potential in drug discovery.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms represents a paradigm shift in chemical manufacturing, offering enhanced safety, reproducibility, and scalability.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to improved yields and purity. uc.pt The synthesis of various heterocyclic compounds, including indoles and oxindoles, has been successfully demonstrated in flow reactors. uc.ptmdpi.com For instance, a waste-minimized continuous-flow synthesis of diverse oxindoles has been reported, highlighting the environmental benefits of this technology. acs.org The application of flow chemistry to the synthesis of this compound could enable safer and more efficient production, particularly for reactions that are highly exothermic or involve hazardous reagents.

Automated Synthesis: Automated platforms, often coupled with miniaturization, are accelerating the discovery and optimization of new reactions and molecules. nih.govrsc.org These systems allow for high-throughput screening of reaction conditions and building blocks on a nanoscale, significantly reducing the time and resources required for research and development. nih.govrsc.org The integration of this compound into automated synthesis workflows could rapidly expand the accessible chemical space of its derivatives, facilitating the discovery of new bioactive compounds.

Exploration of Photo- and Electrocatalytic Approaches for this compound Transformations

Photo- and electrocatalysis are powerful tools for promoting chemical reactions using light and electricity, respectively. These methods often proceed under mild conditions and can enable unique chemical transformations that are difficult to achieve with traditional thermal methods.

Photocatalysis: Visible-light photocatalysis has emerged as a sustainable and efficient method for C-H functionalization and the synthesis of complex organic molecules, including oxindoles. acs.orgbeilstein-journals.org Photocatalytic methods have been developed for the synthesis of 3,3-disubstituted oxindoles through direct C(sp³)–H functionalization. researchgate.net While direct photocatalytic transformations of this compound are still an emerging area, the rich photochemistry of iodoarenes suggests significant potential for novel bond-forming reactions at the C7-position.

Electrocatalysis: Electrosynthesis offers a green and sustainable alternative to conventional redox chemistry by using traceless electrons as the redox agent. rsc.org Electrochemical methods have been successfully applied to the synthesis of a variety of functionalized oxindole derivatives. rsc.orgnih.govrsc.org An efficient and sustainable electrocatalytic approach for the synthesis of 3,3-disubstituted 2-oxindoles has been reported, showcasing the power of this technique. nih.govrsc.org Furthermore, an electrochemical umpolung C–H functionalization of oxindoles has been developed, enabling the formation of C–O, C–C, and C–N bonds under mild and environmentally benign conditions. nih.govacs.org The application of these electrocatalytic strategies to this compound could unlock new avenues for its functionalization and incorporation into complex molecular architectures.

Future Perspectives in Complex Chemical Space Exploration and Target-Oriented Synthesis

The unique structural and electronic properties of this compound make it a valuable building block for the exploration of complex chemical space and in target-oriented synthesis. The presence of the iodine atom provides a versatile handle for a wide range of cross-coupling reactions, allowing for the introduction of diverse substituents at the 7-position.

A notable example of its utility is in the total synthesis of the TMC-95A and -B proteasome inhibitors. In these syntheses, this compound served as a key starting material, where the iodo-substituent was crucial for subsequent bond-forming reactions to construct the complex macrocyclic structure. This underscores the strategic importance of the C7-iodo functionality in the design and execution of syntheses for intricate natural products.

The future of this compound chemistry will likely involve its use in the development of novel halogen bonding interactions in medicinal chemistry and chemical biology, where the iodine atom can act as a halogen bond donor to modulate biological activity. acs.org The exploration of halogenated spirooxindoles as potential anticancer agents is an active area of research, with the halogen substituent playing a key role in their biological activity. nih.gov As our understanding of these interactions grows, this compound will undoubtedly play an increasingly important role in the rational design of new therapeutic agents.

常见问题

Q. How can researchers resolve contradictions in reported biological activity of this compound derivatives across different studies?

- Methodological Answer : Perform meta-analysis of IC₅₀ values, controlling for variables like cell line specificity (e.g., HeLa vs. HEK293) and assay protocols (MTT vs. ATP-based). Use statistical tools (ANOVA, Tukey’s test) to identify outliers. Propose mechanistic studies (e.g., kinase inhibition profiling) to reconcile divergent results .

Q. What experimental design strategies mitigate interference from residual palladium in this compound during catalytic studies?

- Methodological Answer : Quantify Pd levels via ICP-MS after purification (target: <10 ppm). Compare catalytic efficiency using Pd-free control reactions. If activity persists, explore alternative metal-binding assays (e.g., fluorescence quenching) to confirm Pd-independent mechanisms .

Q. How can computational modeling enhance the understanding of this compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states for oxidative addition steps. Validate models with kinetic isotopic effects (KIE) experiments. Correlate computed activation energies with experimental yields to predict optimal ligands (e.g., Pd(PPh₃)₄ vs. XPhos) .

Q. What methodologies address low yields in regioselective functionalization of this compound at the oxindole core?

- Methodological Answer : Screen directing groups (e.g., Boc-protection at N1) to enhance C7 selectivity. Use competitive experiments with deuterated analogs to quantify kinetic vs. thermodynamic control. Report yields, regioselectivity ratios, and propose steric/electronic drivers in the discussion .

Data Presentation and Contradiction Analysis

Q. How should researchers present conflicting crystallographic and spectroscopic data for this compound polymorphs?

- Methodological Answer : Tabulate polymorph-specific data (e.g., unit cell parameters, melting points) alongside solvent-dependent NMR shifts. Use principal component analysis (PCA) to cluster polymorphs by spectral features. Discuss implications for bioactivity and patentability .

Q. What frameworks guide the prioritization of contradictory hypotheses in this compound’s mechanistic pathways?

- Methodological Answer : Apply principal contradiction analysis: identify the dominant factor (e.g., electronic vs. steric effects) through controlled experiments (e.g., Hammett plots, isotopic labeling). Use Occam’s razor to eliminate less parsimonious models .

Ethical and Reproducibility Standards

Q. How can researchers ensure reproducibility when reporting this compound’s catalytic applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。